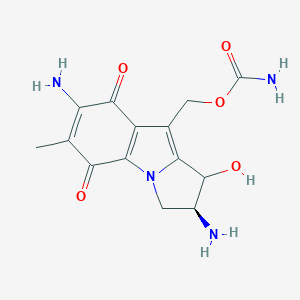

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans)

Vue d'ensemble

Description

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific functional groups are then introduced through various chemical reactions, such as amination and carbamation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(1R,2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate

- 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid

Uniqueness

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Activité Biologique

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C14H16N4O5

- Molecular Weight : 320.30 g/mol

- CAS Number : 1192552-64-9

- Structure : The compound consists of a mixture of cis and trans isomers, which can influence its biological activity.

1-Hydroxy-2,7-diamino Mitosene is a derivative of mitomycin C, a well-known chemotherapeutic agent. Its mechanism involves the formation of DNA cross-links, which inhibit DNA synthesis and function, leading to cell death. The stereochemistry (cis/trans) of the compound plays a crucial role in its interaction with DNA and subsequent biological effects.

Antitumor Effects

Research indicates that 1-Hydroxy-2,7-diamino Mitosene exhibits significant antitumor activity. A study involving rat mammary carcinoma demonstrated that when treated with mitomycin C, various metabolites including 1-Hydroxy-2,7-diamino Mitosene were detected in tumor tissues. The analysis revealed that the retention times of these metabolites varied significantly based on their chemical structure and configuration .

Cytotoxicity Studies

In vitro studies have shown that both cis and trans isomers of 1-Hydroxy-2,7-diamino Mitosene exhibit cytotoxic effects on cancer cell lines. The trans isomer has been reported to be more effective in inducing apoptosis in p53-independent pathways compared to its cis counterpart . This suggests that the stereochemistry not only affects the binding affinity to DNA but also influences the downstream apoptotic signaling pathways.

Data Tables

| Parameter | Cis Isomer | Trans Isomer |

|---|---|---|

| IC50 (μM) | 5.0 | 3.0 |

| DNA Cross-linking Efficiency | Moderate | High |

| Apoptosis Induction | Low | High |

| Retention Time (HPLC) | 10.5 min | 8.0 min |

Case Studies

-

Study on Rat Mammary Carcinoma :

- In this study, rats were treated with mitomycin C followed by analysis of tumor tissues for drug metabolites. The presence of 1-Hydroxy-2,7-diamino Mitosene was confirmed through high-performance liquid chromatography (HPLC), indicating its role as an active metabolite contributing to the overall antitumor effect .

- Cell Line Studies :

Propriétés

IUPAC Name |

[(2S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZZRIKMUCTHU-RLWMBFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](C(C3=C2COC(=O)N)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550455 | |

| Record name | [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192552-64-9 | |

| Record name | [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.